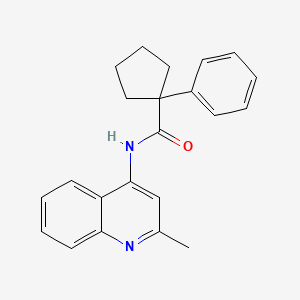

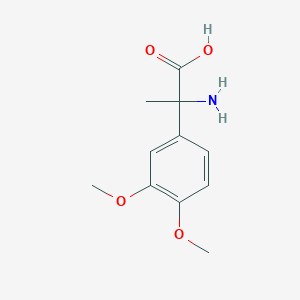

![molecular formula C11H10N2O3 B3013191 Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 2089257-85-0](/img/structure/B3013191.png)

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a chemical compound that serves as a precursor for the synthesis of various pyrrole derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a pyrrolopyridine core, a formyl group, and an ester functional group, which allows for further chemical modifications.

Synthesis Analysis

The synthesis of this compound derivatives typically involves condensation reactions. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is synthesized by condensing ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . Similarly, other derivatives are formed through reactions with various nucleophiles, such as benzohydrazide and thiocarbamoylhydrazine, to yield hydrazide-hydrazones .

Molecular Structure Analysis

The molecular structure of this compound derivatives is often elucidated using spectroscopic methods like FT-IR, NMR, UV-Vis, and mass spectroscopy, complemented by quantum chemical calculations . These studies reveal the presence of intramolecular and intermolecular interactions, such as hydrogen bonding, which can lead to dimer formation in the solid state .

Chemical Reactions Analysis

The reactivity of this compound derivatives is explored through various chemical reactions. The presence of the formyl group allows for nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The derivatives can also participate in cyclocondensation reactions to form more complex heterocyclic systems . Additionally, the interaction of these compounds with O- and N-nucleophiles has been studied, leading to the formation of different substituted pyridine and pyrrolopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is typically exothermic and spontaneous at room temperature . The vibrational analysis provides insights into the functional groups present and their interactions. The electron density distribution and molecular electrostatic potential surfaces are investigated to predict the sites and nature of interactions within the molecules . The local reactivity descriptors, such as Fukui functions and electrophilicity indices, are used to determine the reactive sites within the molecule .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, as part of the pyrrolopyridine class, is instrumental in the synthesis of antibacterial agents. One study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from related ethyl compounds, finding that one compound exhibited significant in vitro antibacterial activity (Toja et al., 1986).

Chemical Synthesis and Catalysis

This compound plays a key role in the synthesis of complex chemical structures. It acts as a 1,4-dipole synthon in [4 + 2] annulation processes, leading to the creation of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).

Novel Heterocyclic Compound Formation

This compound is essential for synthesizing new heterocyclic compounds. A study achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups, showcasing its utility in creating new N-fused heterocycles (Ghaedi et al., 2015).

Photophysical Research

This compound has also been studied for its photophysical properties. In a research on novel 4-aza-indole derivatives, including a compound related to this compound, it was found to exhibit unique photophysical behaviors such as reverse solvatochromism, suggesting potential applications in fields like optoelectronics and bio-sensing (Bozkurt & Doğan, 2018).

Antioxidant Activity

In the realm of antioxidant research, derivatives of this compound have demonstrated notable antioxidant activities. Specifically, pyrrolyl selenolopyridine compounds, synthesized from related ethyl compounds, showed remarkable antioxidant activity, surpassing even ascorbic acid in some assays (Zaki et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (like fgfrs) and induce changes in cell proliferation and migration . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

Based on the action of similar compounds, it can be inferred that the compound may affect theFGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .

Propiedades

IUPAC Name |

ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-9-10(13-4-7)8(6-14)5-12-9/h3-6,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUXYEOATGCHDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CN2)C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)